
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside is a beta-D-glucoside having a malonyl group at the 6-position and a 3-O-delphinidin moiety at the anomeric position. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside(1-).
Delphinidin 3-(6''-malonyl-glucoside) belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-(6''-malonyl-glucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, delphinidin 3-(6''-malonyl-glucoside) is primarily located in the cytoplasm. Delphinidin 3-(6''-malonyl-glucoside) can be converted into delphinidin.
Applications De Recherche Scientifique
Pigment Composition and Flower Coloration
- Blue Flower Pigmentation : Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside contributes significantly to the blue pigmentation in flowers, as observed in studies of various plants like Hyacinthus orientalis, Consolida armeniaca, and Cichorium intybus (Hosokawa, Fukunaga, Fukushi, & Kawabata, 1995); (Saitǒ, Toki, Ozden, & Honda, 1996); (Nørbaek, Nielsen, & Kondo, 2002).
Biosynthesis and Chemical Analysis
- Anthocyanin Biosynthesis : Research on Clitoria ternatea (butterfly pea) has identified delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside as a key intermediate in the biosynthesis of ternatins, a group of blue anthocyanins (Kazuma, Kogawa, Noda, Kato, & Suzuki, 2004).
- Enzymatic Activities in Flavonoid Biosynthesis : Enzymatic studies in the petals of Clitoria ternatea have revealed the role of malonyltransferase in the biosynthesis of malonylated flavonoid glycosides, including delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside (Kogawa, Kazuma, Kato, Noda, & Suzuki, 2007).
Health-Related Applications
- Anti-Adipogenic Effects : Delphinidin-3-O-β-glucoside, closely related to delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside, has demonstrated anti-obesity activity by inhibiting adipogenesis and promoting lipid metabolism in adipocytes (Park, Sharma, & Lee, 2019).
- Cardiovascular Health : Delphinidin-3-O-glucoside has shown potential in alleviating oxidative stress and inflammation in atherosclerosis, suggesting a therapeutic role in cardiovascular health (Sun, Li, Zhang, Wang, Shao, & Zheng, 2022).
Propriétés
Nom du produit |
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside |
|---|---|
Formule moléculaire |
C24H23O15+ |
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O15/c25-9-3-11(26)10-5-15(23(37-14(10)4-9)8-1-12(27)19(32)13(28)2-8)38-24-22(35)21(34)20(33)16(39-24)7-36-18(31)6-17(29)30/h1-5,16,20-22,24,33-35H,6-7H2,(H5-,25,26,27,28,29,30,32)/p+1/t16-,20-,21+,22-,24-/m1/s1 |
Clé InChI |
FNFHDAUGLIPVPU-XQKZCQIMSA-O |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
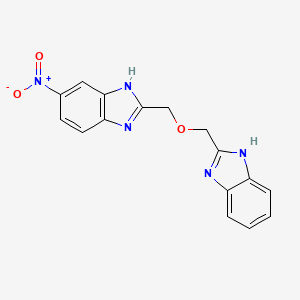
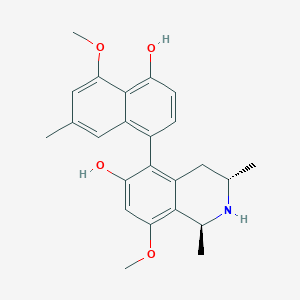
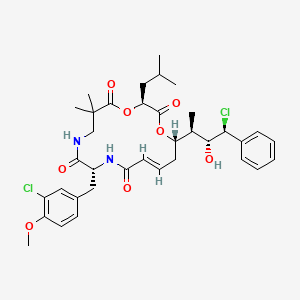
![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)

![[11-Ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255072.png)
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)
![(1S,5R,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1255076.png)
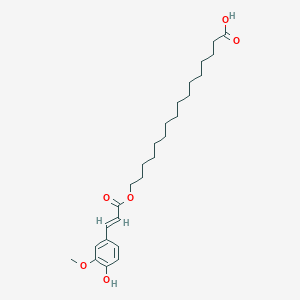
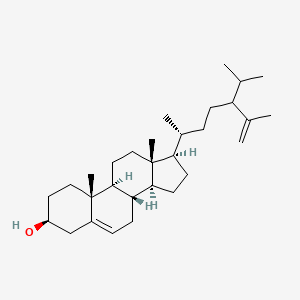
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)
![1-(4-Iodophenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butene](/img/structure/B1255082.png)
